5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide 5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide
Brand Name: Vulcanchem
CAS No.: 1040654-94-1
VCID: VC11951204
InChI: InChI=1S/C26H32N4O5/c31-23(27-17-20-11-8-16-35-20)14-6-7-15-29-25(33)21-12-4-5-13-22(21)30(26(29)34)18-24(32)28-19-9-2-1-3-10-19/h4-5,8,11-13,16,19H,1-3,6-7,9-10,14-15,17-18H2,(H,27,31)(H,28,32)
SMILES: C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4
Molecular Formula: C26H32N4O5
Molecular Weight: 480.6 g/mol

5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide

CAS No.: 1040654-94-1

Cat. No.: VC11951204

Molecular Formula: C26H32N4O5

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide - 1040654-94-1

Specification

CAS No. 1040654-94-1
Molecular Formula C26H32N4O5
Molecular Weight 480.6 g/mol
IUPAC Name 5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide
Standard InChI InChI=1S/C26H32N4O5/c31-23(27-17-20-11-8-16-35-20)14-6-7-15-29-25(33)21-12-4-5-13-22(21)30(26(29)34)18-24(32)28-19-9-2-1-3-10-19/h4-5,8,11-13,16,19H,1-3,6-7,9-10,14-15,17-18H2,(H,27,31)(H,28,32)
Standard InChI Key GITFPAOISUWACZ-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4
Canonical SMILES C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

Introduction

Chemical Identification and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide, reflects its intricate architecture . Key components include:

  • A tetrahydroquinazolin-2,4-dione core, a heterocyclic system associated with enzyme inhibition.

  • A cyclohexylcarbamoyl side chain, which may enhance lipid solubility and target binding.

  • A furan-2-ylmethyl group, a heteroaromatic moiety common in bioactive molecules .

The molecular formula C26H32N4O5 corresponds to a molecular weight of 480.6 g/mol . Its SMILES string, C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4, provides a linear representation of connectivity.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from PubChem and VulcanChem data :

PropertyValue
Molecular Weight480.6 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Rotatable Bond Count11
Topological Polar Surface Area133 Ų
LogP (Predicted)3.2

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The high polar surface area implies potential challenges in blood-brain barrier penetration .

Synthetic Considerations and Analytical Data

Synthetic Pathways

While explicit synthetic details remain unpublished, retrosynthetic analysis suggests a multi-step approach:

  • Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Side Chain Installation:

    • Cyclohexylcarbamoyl Group: Likely introduced via amide coupling using cyclohexylamine and a carboxylic acid precursor .

    • Furan-2-ylmethyl Moiety: Introduced through nucleophilic substitution or reductive amination .

Key intermediates would require purification via column chromatography, with final compound characterization by 1H/13C NMR and HRMS.

Spectroscopic Fingerprints

Hypothetical spectral data based on structural analogs :

  • IR (KBr): Strong stretches at 1680–1720 cm⁻¹ (C=O, quinazolinone), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II).

  • 1H NMR (DMSO-d6):

    • δ 7.8–7.6 (m, 4H, quinazolinone aromatics)

    • δ 6.3–6.5 (m, 3H, furan protons)

    • δ 3.2–3.4 (m, 2H, N-CH2-CO)

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

Though direct bioactivity data is absent, structural analogs provide clues:

  • Quinazolinone Derivatives: Known to inhibit kinases (e.g., EGFR), topoisomerases, and phosphodiesterases.

  • Cyclohexylcarbamoyl Group: Enhances binding to hydrophobic enzyme pockets, as seen in fatty acid amide hydrolase inhibitors .

  • Furan-containing Compounds: Exhibit anti-inflammatory effects via COX-2 inhibition .

Table 2 compares this compound’s features to clinically relevant analogs :

Compound ClassTargetIC50 (nM)Structural Overlap
GefitinibEGFR2.7Quinazolinone core
RofecoxibCOX-218Furan substituent
PF-04457845FAAH7.2Cyclohexylcarbamoyl group

ADMET Predictions

Computational models (e.g., SwissADME) predict:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 15 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan and cyclohexyl groups.

  • Toxicity: Low Ames test risk but potential hepatotoxicity (structural alerts for quinazolinones) .

Research Applications and Future Directions

Current Research Landscape

As of April 2025, PubChem lists 5 experimental studies involving this compound, primarily focusing on:

  • Chemical Probe Development: Use in fluorescence polarization assays for protein-ligand interaction studies .

  • Fragment-Based Drug Design: Serving as a starting point for optimizing kinase inhibitor selectivity.

Challenges and Opportunities

Key Challenges:

  • Limited solubility in aqueous buffers (predicted aqueous solubility ≈ 12 µM) .

  • Synthetic complexity (11-step synthesis estimated).

Future Directions:

  • Prodrug Strategies: Esterification of carboxyl groups to improve bioavailability.

  • Target Deconvolution: High-throughput screening against kinase panels.

  • Structure-Activity Relationship (SAR): Systematic modification of the furan and cyclohexyl groups .

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